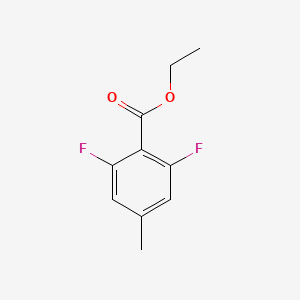

Ethyl 2,6-difluoro-4-methylbenzoate

Description

Contextualization within Fluorinated Aromatic Esters Chemistry

Fluorinated aromatic esters, such as Ethyl 2,6-difluoro-4-methylbenzoate, are a class of compounds characterized by a benzene (B151609) ring substituted with one or more fluorine atoms and containing an ester functional group. The presence of highly electronegative fluorine atoms significantly influences the electron distribution within the aromatic ring, impacting its reactivity and stability. numberanalytics.com This can lead to enhanced thermal stability and resistance to oxidation compared to their non-fluorinated counterparts. numberanalytics.com The specific placement of two fluorine atoms ortho to the ester group in this compound creates a unique electronic and steric environment, making it a subject of interest for chemists exploring the properties and reactions of polyfluorinated aromatic systems.

Overview of Strategic Importance as a Synthetic Intermediate

The strategic importance of this compound lies in its utility as a building block for creating more complex and often biologically active molecules. The fluorinated benzene ring and the ester functional group provide reactive sites for a variety of chemical transformations. For instance, fluorinated aromatic compounds are key intermediates in the synthesis of numerous pharmaceuticals. numberanalytics.com While specific, publicly documented examples of the direct use of this compound are not abundant, the closely related class of fluorinated benzoates is known to be employed in the development of therapeutic agents, such as inhibitors of the epithelial sodium channel (ENaC), which are investigated for treating respiratory diseases.

Historical Development of Related Fluorobenzoate Chemistry

The journey to synthesizing compounds like this compound is built upon a rich history of organofluorine chemistry. Early attempts to directly fluorinate aromatic compounds were often met with challenges due to the high reactivity of elemental fluorine. nih.gov A significant breakthrough came in 1927 with the development of the Schiemann reaction, which provided a reliable method for introducing fluorine into an aromatic ring via diazonium salts. nih.gov Another key advancement was the use of halogen exchange reactions, reported by Gottlieb in 1936, where a chlorine atom on an aromatic ring could be replaced by fluorine using potassium fluoride (B91410). nih.gov The development of various fluorinating agents and catalytic systems over the decades has made the synthesis of a wide array of fluorinated aromatic compounds, including fluorobenzoic acids and their esters, more accessible and efficient. google.com

Detailed Research Findings

The synthesis of this compound typically proceeds through a two-step process, starting from 2,6-difluoro-4-methylbenzaldehyde.

The first step involves the oxidation of the aldehyde to its corresponding carboxylic acid, 2,6-difluoro-4-methylbenzoic acid. A common method for this transformation is the use of an oxidizing agent like silver(I) oxide in the presence of a base such as sodium hydroxide (B78521). chemicalbook.com The reaction mixture is typically stirred for a period to ensure complete conversion, followed by acidification to precipitate the carboxylic acid. chemicalbook.com

The second step is the esterification of the resulting 2,6-difluoro-4-methylbenzoic acid with ethanol (B145695) to yield the final product, this compound. This reaction is generally carried out under acidic conditions, often with a catalytic amount of a strong acid like sulfuric acid, and may be heated to drive the reaction to completion. evitachem.comresearchgate.net

While specific, experimentally determined physical and spectroscopic data for this compound are not widely published in readily accessible literature, data for structurally similar compounds can provide an estimation of its properties. For comparison, the properties of the non-fluorinated analogue, Ethyl 4-methylbenzoate, are well-documented. sigmaaldrich.comchemicalbook.com

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound (Predicted/Estimated) | Ethyl 4-methylbenzoate (Experimental) |

| Molecular Formula | C10H10F2O2 | C10H12O2 sigmaaldrich.com |

| Molecular Weight | 200.18 g/mol | 164.20 g/mol sigmaaldrich.com |

| Appearance | - | Clear colorless to pale yellow liquid chemicalbook.com |

| Boiling Point | - | 235 °C (lit.) sigmaaldrich.com |

| Density | - | 1.025 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Refractive Index | - | n20/D 1.508 (lit.) sigmaaldrich.com |

Spectroscopic data is crucial for the identification and characterization of chemical compounds. While the specific NMR data for this compound requires experimental determination, the expected signals can be inferred from its structure and data from similar compounds. rsc.orgchemicalbook.comchemicalbook.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and signals for the aromatic protons. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, carbons of the ethyl group, the methyl carbon, and distinct signals for the fluorinated and non-fluorinated aromatic carbons. |

| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-difluoro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMDJGOYSVJFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743865 | |

| Record name | Ethyl 2,6-difluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337606-88-8 | |

| Record name | Ethyl 2,6-difluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Ethyl 2,6 Difluoro 4 Methylbenzoate

Precursor Compounds and Starting Materials

The synthesis of 2,6-difluoro-4-methylbenzoic acid from its aldehyde precursor has been reported. One documented method involves the oxidation of 2,6-difluoro-4-methylbenzaldehyde. chemicalbook.com This transformation is a key step in obtaining the necessary carboxylic acid intermediate.

Another related precursor that can be synthesized and is relevant to the broader class of difluorobenzaldehydes is 2,6-difluorobenzaldehyde . Its synthesis from 1,3-difluorobenzene (B1663923) via lithiation followed by reaction with N-methylformanilide has been described. prepchem.com This highlights a potential route to substituted difluorobenzaldehydes that can then be oxidized to the corresponding benzoic acids.

The primary reagents for the final esterification step are the synthesized 2,6-difluoro-4-methylbenzoic acid and ethanol (B145695) , which serves as the ethylating agent.

Reaction Pathways and Transformation Mechanisms

The synthesis of Ethyl 2,6-difluoro-4-methylbenzoate primarily follows a two-stage reaction pathway: the formation of the carboxylic acid precursor and its subsequent esterification.

Esterification Reactions

The conversion of 2,6-difluoro-4-methylbenzoic acid to this compound is typically achieved through Fischer esterification. This classic organic reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. byjus.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, and the water formed as a byproduct is removed. byjus.comlibretexts.org

The mechanism of Fischer esterification proceeds through several key steps: masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Given the steric hindrance from the two fluorine atoms ortho to the carboxylic acid group in 2,6-difluoro-4-methylbenzoic acid, the esterification might require more forcing conditions, such as prolonged heating under reflux.

Fluorination Strategies

While the direct synthesis of this compound does not typically involve a late-stage fluorination step, the introduction of fluorine atoms onto the aromatic ring is a critical aspect of the synthesis of its precursors. The starting material, 1,3-difluorobenzene, is a key building block where the fluorine atoms are already in place. The synthesis of this and other fluorinated aromatics often relies on established fluorination methodologies.

Aromatic Ring Functionalization Methods

The synthesis of the precursor 2,6-difluoro-4-methylbenzoic acid involves the functionalization of a fluorinated aromatic ring. A documented synthesis of this acid starts from 2,6-difluoro-4-methylbenzaldehyde. chemicalbook.com The oxidation of the aldehyde group to a carboxylic acid is a key functional group transformation on the aromatic ring. A specific method utilizes silver(I) oxide and sodium hydroxide (B78521) in water to achieve this oxidation, yielding the desired benzoic acid upon acidification. chemicalbook.com

Catalytic Systems in Synthesis

Catalysis is essential for the efficient synthesis of this compound, particularly in the esterification step.

Homogeneous Catalysis Approaches

Homogeneous catalysts are widely employed in Fischer esterification reactions. Strong mineral acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) , are common choices. researchgate.netkhanacademy.org These acids act by protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

For the esterification of benzoic acid with ethanol, sulfuric acid is a frequently used catalyst. dergipark.org.tr The synthesis of a structurally similar compound, ethyl 2,4-difluoro-6-methylbenzoate, is facilitated by a sulfuric acid catalyst under reflux conditions. evitachem.com This suggests that a similar catalytic approach would be effective for the synthesis of this compound.

The general reaction conditions for such an esterification are presented in the table below, based on analogous reactions.

| Reactants | Catalyst | Solvent | Conditions | Product |

| 2,6-difluoro-4-methylbenzoic acid, Ethanol (excess) | Sulfuric Acid (catalytic amount) | Ethanol | Reflux | This compound |

This table represents typical conditions for Fischer esterification and is based on analogous reactions.

Heterogeneous Catalysis Development

The development of heterogeneous catalysts for the esterification of 2,6-difluoro-4-methylbenzoic acid represents a significant advancement towards more sustainable and efficient chemical processes. Homogeneous catalysts, such as sulfuric acid, are effective but pose challenges in terms of separation, catalyst recycling, and waste generation. youtube.com Heterogeneous catalysts, being in a different phase from the reaction mixture, can be easily recovered by filtration and potentially reused, thus minimizing waste and operational costs. jeeadv.ac.in

While specific studies on the heterogeneous catalytic synthesis of this compound are not extensively documented, research on analogous fluorinated aromatic carboxylic acids provides valuable insights. A notable example is the use of the metal-organic framework (MOF) UiO-66-NH2 as a heterogeneous catalyst for the methyl esterification of various fluorobenzoic acids. rsc.org This catalyst has demonstrated high catalytic activity and has the potential to be adapted for the synthesis of the target ethyl ester. rsc.org The porous structure and active sites within the MOF can facilitate the reaction between 2,6-difluoro-4-methylbenzoic acid and ethanol.

Other solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and zeolites, are also promising candidates for this transformation. dergipark.org.tr These materials offer a range of acid strengths and surface properties that can be tailored to optimize the esterification reaction. The selection of an appropriate heterogeneous catalyst would depend on factors such as reaction temperature, solvent system, and the desired reaction rate.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are typically investigated include temperature, catalyst loading, reactant molar ratio, and reaction time.

Response surface methodology (RSM) is a powerful statistical tool that can be employed to systematically study the effects of multiple variables and their interactions on the reaction yield. researchgate.net For instance, in the synthesis of other esters, RSM has been used to identify the optimal conditions for achieving maximum conversion. researchgate.net

A hypothetical optimization study for the synthesis of this compound using a heterogeneous catalyst could involve varying the following parameters:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or catalyst degradation.

Catalyst Loading: Increasing the amount of catalyst can enhance the reaction rate, but beyond a certain point, it may not lead to a significant improvement and increases cost.

Ethanol to Acid Molar Ratio: A higher molar ratio of ethanol can shift the equilibrium towards the product side, thereby increasing the yield. However, an excessively large excess of ethanol may complicate the purification process.

Reaction Time: The reaction needs to be monitored to determine the point at which maximum conversion is achieved without the formation of degradation products.

An illustrative data table for a potential optimization study is presented below:

| Run | Temperature (°C) | Catalyst Loading (wt%) | Ethanol:Acid Molar Ratio | Yield (%) |

| 1 | 80 | 5 | 5:1 | 75 |

| 2 | 100 | 5 | 5:1 | 85 |

| 3 | 80 | 10 | 5:1 | 82 |

| 4 | 100 | 10 | 5:1 | 92 |

| 5 | 80 | 5 | 10:1 | 88 |

| 6 | 100 | 5 | 10:1 | 95 |

| 7 | 80 | 10 | 10:1 | 94 |

| 8 | 100 | 10 | 10:1 | 98 |

This table is for illustrative purposes and does not represent actual experimental data.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign processes. The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical reactions. jove.com

Key green chemistry considerations for this synthesis include:

Use of Greener Solvents: Traditional esterification reactions often use hazardous solvents. Replacing these with greener alternatives like acetonitrile (B52724) or even performing the reaction under solvent-free conditions can significantly reduce the environmental impact. jove.com

Catalyst Reusability: As discussed in the heterogeneous catalysis section, the ability to reuse the catalyst for multiple reaction cycles is a core principle of green chemistry, as it minimizes waste. rsc.org

Energy Efficiency: Optimizing the reaction to proceed at lower temperatures and shorter reaction times reduces energy consumption. researchgate.net The use of highly active catalysts can contribute to this goal.

Use of Renewable Feedstocks: While the starting materials for this specific compound are typically derived from petrochemical sources, a broader green chemistry perspective would encourage the exploration of bio-based routes to aromatic compounds where feasible.

The use of deep eutectic solvents (DESs) as both solvent and catalyst is an emerging green approach for esterification reactions. dergipark.org.trresearchgate.net These solvents are often biodegradable and can be prepared from readily available and inexpensive components. researchgate.net Their application in the synthesis of this compound could offer a promising avenue for a more sustainable process.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,6 Difluoro 4 Methylbenzoate

Transformations of the Ester Functional Group

The ethyl ester group in ethyl 2,6-difluoro-4-methylbenzoate is a primary site for chemical reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis and Saponification Kinetics

The hydrolysis of an ester is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. Base-mediated hydrolysis is also known as saponification.

In the case of this compound, the two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect, which generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, these ortho substituents also introduce significant steric hindrance around the reaction center.

Studies on the alkaline hydrolysis of ortho-substituted phenyl benzoates have shown that the steric effect is a major factor influencing the reaction rate. For instance, research on the hydrolysis of various substituted phenyl benzoates demonstrated that ortho substituents can sterically hinder the approach of the hydroxide (B78521) ion to the carbonyl carbon. researchgate.net A comparative study on the hydrolysis of bromo-substituted ethyl benzoates revealed that ethyl 2-bromobenzoate (B1222928) has a half-life of 15 minutes under basic conditions, which is comparable to the unsubstituted ethyl benzoate (B1203000) (14 minutes), suggesting a balance between electronic activation and steric hindrance. nih.gov

Table 1: Comparative Half-life of Substituted Ethyl Benzoates under Basic Hydrolysis Conditions

| Compound | Half-life (t₁/₂) |

| Ethyl benzoate | 14 min |

| Ethyl 2-bromobenzoate | 15 min |

| Ethyl 4-bromobenzoate | 12 min |

| Ethyl 3-bromobenzoate | 25 min |

| Data from a comparative study on the hydrolytic stability of homologous esters. nih.gov |

Given the presence of two ortho fluorine atoms in this compound, it is anticipated that the steric hindrance would be more pronounced than in ethyl 2-bromobenzoate, potentially leading to a slower rate of hydrolysis compared to unsubstituted ethyl benzoate.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and alcohol. youtube.com

For this compound, transesterification can be achieved by reacting it with another alcohol in the presence of a suitable catalyst. For example, reaction with methanol (B129727) would yield mthis compound and ethanol (B145695).

Recent advancements have explored the use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids, which is the reverse reaction of hydrolysis and closely related to transesterification. nih.gov For instance, metal-organic frameworks like UiO-66-NH₂ have been used as efficient heterogeneous catalysts for the esterification of various fluorinated benzoic acids with methanol. nih.gov Additionally, platinum dioxide and nickel oxide have been shown to be effective catalysts for transesterification under neutral conditions. rsc.org These modern catalytic systems could potentially be applied to the transesterification of this compound.

Reduction Reactions and Pathways

The ester functional group of this compound can be reduced to a primary alcohol. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then further reduced by another equivalent of hydride to the corresponding primary alcohol, (2,6-difluoro-4-methylphenyl)methanol, after an acidic workup. masterorganicchemistry.com

It is important to note that LiAlH₄ is a very strong reducing agent and will also reduce other functional groups if present. masterorganicchemistry.com More selective reducing agents could potentially be used if other reducible groups are present in the molecule and need to be preserved.

Reactions Involving the Fluorinated Aromatic Ring

The fluorine atoms on the aromatic ring of this compound significantly influence its reactivity towards both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr) at Fluoro-substituted Positions

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SₙAr). The fluorine atoms in this compound, being highly electronegative, act as strong electron-withdrawing groups, activating the ring towards SₙAr. Furthermore, the ester group, particularly when situated ortho or para to a leaving group, can also contribute to the activation of the ring by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.

In this compound, the fluorine atoms are excellent leaving groups for SₙAr reactions. The reaction proceeds via the attack of a nucleophile at the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

Studies on the SₙAr of polyfluoroarenes have shown that these compounds readily react with a variety of nucleophiles, including amines, alkoxides, and thiolates. mdpi.com For instance, the reaction of hexafluorobenzene (B1203771) with phenothiazine (B1677639) in the presence of a mild base affords the corresponding substituted product. mdpi.com It is expected that this compound would undergo similar reactions, with nucleophiles replacing one or both of the fluorine atoms. The regioselectivity of the substitution would depend on the nature of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the presence of deactivating groups on the aromatic ring can significantly hinder this reaction. In this compound, the two fluorine atoms and the ethyl carboxylate group are all electron-withdrawing and thus deactivating towards EAS. stackexchange.comvaia.commasterorganicchemistry.com

The fluorine atoms, despite having lone pairs that can be donated via resonance, are strongly deactivating due to their high electronegativity and the resulting powerful inductive electron withdrawal. stackexchange.comvaia.com The ester group is also deactivating as the carbonyl group withdraws electron density from the ring. In contrast, the methyl group at the 4-position is an activating group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The viability of these reactions with a substrate like this compound would typically depend on the presence of a suitable leaving group on the aromatic ring, such as a halide (Br, I) or a triflate, ortho or para to the directing groups. Assuming a precursor to this compound that contains such a leaving group, we can predict its behavior in common cross-coupling reactions. The reactivity order for halogens in these reactions is generally I > Br > Cl >> F. cymitquimica.com The C-F bonds in the title compound are generally inert to standard palladium cross-coupling conditions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl halide or triflate. cymitquimica.com For a hypothetical bromo-derivative of this compound, a Suzuki coupling could introduce a new aryl or vinyl group. The electron-withdrawing nature of the fluorine atoms and the ester group would likely facilitate the oxidative addition step of the catalytic cycle.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide/triflate and a terminal alkyne. cymitquimica.com This reaction is valuable for the synthesis of substituted alkynes and is often used in the preparation of materials with interesting electronic properties. The presence of bulky ortho substituents can influence the efficiency of the coupling.

The Heck reaction forms a substituted alkene by reacting an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. The regioselectivity of the Heck reaction is influenced by both steric and electronic factors, with the aryl group typically adding to the less substituted carbon of the alkene.

Below is a representative table for a hypothetical Suzuki coupling of a bromo-precursor to illustrate potential reaction conditions.

Table 1: Hypothetical Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Halide Precursor | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Ethyl 4-bromo-2,6-difluorobenzoate | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 (Predicted) |

| 2 | Ethyl 4-bromo-2,6-difluorobenzoate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | >85 (Predicted) |

| 3 | Ethyl 4-bromo-2,6-difluorobenzoate | Cyclohexenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | >80 (Predicted) |

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as organolithium or Grignard reagents, would likely be directed towards the electrophilic carbon of the ester group. Addition of two equivalents of the organometallic reagent would be expected to yield a tertiary alcohol after acidic workup.

However, the high degree of steric hindrance from the two ortho-fluorine atoms could potentially impede this reaction, possibly requiring more forcing conditions or leading to lower yields compared to less hindered esters.

An alternative reaction pathway, though less likely for the ester itself without a stronger directing group, is directed ortho-metalation. The fluorine atoms and the ester group are ortho-directing groups for deprotonation. A strong lithium amide base could potentially deprotonate the aromatic ring at the C3 or C5 position. Subsequent reaction with an electrophile would introduce a new substituent at that position.

The table below illustrates a hypothetical reaction with a Grignard reagent.

Table 2: Hypothetical Reaction with Organometallic Reagents

| Entry | Organometallic Reagent | Equivalents | Electrophile (Workup) | Product Type | Conditions | Predicted Outcome |

|---|---|---|---|---|---|---|

| 1 | Phenylmagnesium bromide | 2.2 | H₃O⁺ | Tertiary Alcohol | THF, 0 °C to rt | Addition to ester carbonyl |

| 2 | Methyllithium | 2.2 | H₃O⁺ | Tertiary Alcohol | Diethyl ether, -78 °C to rt | Addition to ester carbonyl |

| 3 | Lithium diisopropylamide | 1.1 | (1) -78 °C; (2) CH₃I | Substituted Benzoate | THF, -78 °C | Potential for directed ortho-metalation and methylation |

Chemo-, Regio-, and Stereoselectivity in Reactions (if applicable)

Chemoselectivity: In reactions involving nucleophiles, the primary site of attack would be the ester carbonyl due to its high electrophilicity. Nucleophilic aromatic substitution (SNA_r_) on the difluorinated ring is a possibility, especially with potent nucleophiles, given the electron-deficient nature of the ring. However, the addition to the ester is generally a faster process. In the case of reactions with organometallic reagents, chemoselectivity would favor addition to the ester over potential S_NAr at the C-F bonds.

Regioselectivity: For any potential functionalization of the aromatic ring, such as a directed ortho-metalation, the regioselectivity would be dictated by the directing power of the substituents. The ester group and the fluorine atoms are all ortho-directing. The most acidic proton would likely be at the C3/C5 position, flanked by a fluorine and the ester group. Therefore, deprotonation would be expected to occur at this position. In the case of a hypothetical cross-coupling reaction on a precursor, the reaction would occur at the position of the leaving group.

Stereoselectivity: As this compound is an achiral molecule, reactions with achiral reagents would not induce stereoselectivity. If the reaction creates a new stereocenter, for example, by addition of a Grignard reagent to the ester carbonyl to form a tertiary alcohol, a racemic mixture would be produced. The use of chiral reagents or catalysts could, in principle, lead to stereoselective transformations, but this has not been documented for this specific substrate. The significant steric bulk around the ester functionality from the two ortho-fluorine atoms could play a role in any potential substrate-controlled diastereoselective reactions if a chiral center were already present in a more complex derivative.

Advanced Spectroscopic Analysis and Structural Elucidation of Ethyl 2,6 Difluoro 4 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise molecular structure of Ethyl 2,6-difluoro-4-methylbenzoate. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed portrait of the atomic connectivity and electronic environment within the molecule can be achieved.

Proton (¹H) NMR Spectral Interpretation for Structural Detail

The ¹H NMR spectrum of this compound provides crucial information about the number and environment of the hydrogen atoms. The spectrum is expected to show three distinct signals corresponding to the ethyl group and the methyl group attached to the aromatic ring.

The ethyl group protons will appear as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂-) are deshielded by the adjacent oxygen atom and are expected to resonate as a quartet due to coupling with the neighboring methyl protons. This quartet is anticipated in the range of δ 4.0-4.4 ppm. The terminal methyl protons (-CH₃) of the ethyl group will appear as a triplet, coupled to the methylene protons, in the more shielded region of δ 1.2-1.5 ppm.

The methyl group attached to the aromatic ring (-CH₃) is expected to appear as a singlet in the range of δ 2.3-2.5 ppm, as it has no adjacent protons to couple with. The aromatic protons, due to the substitution pattern, will appear as a doublet, with coupling to the adjacent fluorine atoms. This signal is expected in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 2H | Aromatic H-3, H-5 |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Note: Predicted values are based on analogous compounds and general spectroscopic principles.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl and methyl groups.

The carbonyl carbon (C=O) of the ester group is the most deshielded and is expected to appear in the range of δ 160-170 ppm. The aromatic carbons will show characteristic shifts influenced by the fluorine, methyl, and ester substituents. The carbons directly bonded to fluorine (C-2 and C-6) will appear as doublets due to one-bond ¹³C-¹⁹F coupling and are expected in the region of δ 155-165 ppm. The carbon bearing the methyl group (C-4) and the carbon attached to the ester group (C-1) will also have distinct chemical shifts. The remaining aromatic carbons (C-3 and C-5) will appear in the typical aromatic region.

The ethyl group carbons will show a signal for the methylene carbon (-OCH₂) around δ 60-65 ppm and a signal for the methyl carbon (-CH₃) at approximately δ 14 ppm. The methyl carbon attached to the aromatic ring is expected around δ 20-22 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O |

| ~160 (d, ¹JCF) | C-2, C-6 |

| ~145 | C-4 |

| ~115 (d, ²JCF) | C-1 |

| ~112 (t, ³JCF) | C-3, C-5 |

| ~62 | -OCH₂CH₃ |

| ~21 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Note: Predicted values and multiplicities are based on analogous compounds and established C-F coupling patterns.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine atoms in the molecule. In this compound, the two fluorine atoms at the C-2 and C-6 positions are chemically equivalent due to the symmetry of the molecule. Therefore, a single signal is expected in the ¹⁹F NMR spectrum.

The chemical shift of this signal will be influenced by the electronic effects of the adjacent ester and methyl groups. For aromatic fluorides, the chemical shifts are typically reported relative to a standard like CFCl₃. The signal for the fluorine atoms in this compound is anticipated to appear in the range of -110 to -130 ppm. The signal may exhibit coupling to the meta-protons (H-3 and H-5), which would result in a triplet fine structure, although this coupling might not always be resolved.

Two-Dimensional NMR Techniques for Connectivity and Conformational Insights

A COSY spectrum would definitively establish the proton-proton coupling network, confirming the connectivity within the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the ¹³C signals for the ethyl and methyl groups, as well as the protonated aromatic carbons. An HMBC spectrum would reveal long-range correlations between protons and carbons (typically over two to three bonds), which would be instrumental in assigning the quaternary carbons, including the carbonyl carbon and the substituted aromatic carbons (C-1, C-2, C-4, C-6). For instance, correlations from the methylene protons of the ethyl group to the carbonyl carbon would confirm the ester linkage.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to display characteristic absorption and scattering bands corresponding to its key functional groups.

The most prominent feature in the IR spectrum will be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which is expected in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

The aromatic C-F stretching vibrations are expected to give rise to strong absorptions in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl/ethyl groups will be observed in the 2850-3100 cm⁻¹ region.

In the Raman spectrum, the aromatic ring vibrations are often strong, particularly the symmetric "ring breathing" mode. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~2850-3100 | C-H stretching (aromatic, alkyl) | IR, Raman |

| ~1720-1740 | C=O stretching (ester) | IR (strong) |

| ~1450-1600 | C=C stretching (aromatic) | IR, Raman |

| ~1250-1300 | C-F stretching | IR (strong) |

| ~1250-1300 | C-O stretching (asymmetric) | IR (strong) |

| ~1000-1100 | C-O stretching (symmetric) | IR (strong) |

Note: Predicted values are based on typical functional group frequencies.

Conformational Analysis via Vibrational Modes

Conformational analysis of this compound, which examines the spatial arrangement of its atoms, is crucial for understanding its reactivity and physical properties. The presence of the ethyl ester group and the substituted benzene (B151609) ring allows for various rotational isomers, or conformers. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying these conformers.

In substituted benzenes and benzoic acid esters, the orientation of the ester group relative to the aromatic ring is of primary interest. For this compound, the key dihedral angle is that between the plane of the benzene ring and the C-C(=O)-O group of the ethyl ester. The two fluorine atoms at positions 2 and 6 introduce significant steric hindrance, which would likely force the ester group out of the plane of the benzene ring.

Computational studies on similar molecules, such as 2,6-difluorobenzaldehydes, have shown that the energy difference between conformers can be determined by analyzing their vibrational frequencies. libretexts.org For this compound, it is expected that the vibrational modes associated with the C-F stretching, C=O stretching, and the ester C-O stretching would be particularly sensitive to the conformational state.

Table 1: Predicted Vibrational Modes for Conformational Analysis of this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

| C-F Stretching | 1200 - 1350 | Sensitive to the electronic environment and steric interactions. |

| C=O Stretching | 1720 - 1740 | The position of this band can shift based on the degree of conjugation with the ring, which is affected by the dihedral angle. |

| Ester C-O Stretching | 1100 - 1300 | Coupled with other vibrations, its position and intensity can indicate conformational changes. |

| Ring Deformation | 600 - 800 | The substitution pattern influences these modes, which can be unique for different conformers. |

Note: The data in this table is based on typical frequency ranges for the specified functional groups and is intended for illustrative purposes in the absence of specific experimental data for this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. The fragmentation pathway of this compound under electron ionization (EI) or other ionization techniques can be predicted based on the fragmentation patterns of similar aromatic esters.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of C₁₀H₁₀F₂O₂. Common fragmentation pathways for ethyl esters of aromatic acids involve cleavage of the ester group.

A primary fragmentation would be the loss of the ethoxy radical (•OCH₂CH₃) to form the 2,6-difluoro-4-methylbenzoyl cation. Another significant fragmentation pathway would involve a McLafferty rearrangement, where a gamma-hydrogen from the ethyl group is transferred to the carbonyl oxygen, leading to the elimination of a neutral ethene molecule and the formation of a radical cation of 2,6-difluoro-4-methylbenzoic acid.

Table 2: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |

| [M]⁺ | [C₁₀H₁₀F₂O₂]⁺ | 200.0649 | Molecular Ion |

| [M - C₂H₅O]⁺ | [C₈H₅F₂O]⁺ | 155.0254 | Loss of ethoxy radical |

| [M - C₂H₄]⁺ | [C₈H₆F₂O₂]⁺ | 172.0336 | McLafferty Rearrangement |

| [C₇H₅F₂]⁺ | [C₇H₅F₂]⁺ | 127.0360 | Decarbonylation of the benzoyl cation |

| [C₂H₅]⁺ | [C₂H₅]⁺ | 29.0391 | Ethyl cation |

Note: The m/z values are calculated based on the monoisotopic masses of the elements and are for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, we can infer its likely solid-state conformation and packing from related structures.

Molecular Geometry and Bond Parameters

The crystal structure of a related compound, ethyl 2,6-dimethoxybenzoate, reveals that the ester group is twisted out of the plane of the benzene ring due to the steric bulk of the ortho-substituents. lumenlearning.com A similar conformation would be expected for this compound, with the fluorine atoms forcing the ethyl ester group into a non-planar arrangement.

The bond lengths and angles would be influenced by the electronic effects of the fluorine and methyl substituents. The C-F bonds are expected to be in the range of 1.33-1.36 Å. The C=O bond length would likely be around 1.20-1.22 Å, and the ester C-O single bond lengths would be approximately 1.33 Å and 1.45 Å for the C(O)-O and O-CH₂ bonds, respectively.

Table 3: Predicted Bond Parameters for this compound

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-F | 1.33 - 1.36 Å |

| Bond Length | C=O | 1.20 - 1.22 Å |

| Bond Length | C(ring)-C(O) | 1.49 - 1.51 Å |

| Bond Angle | F-C-C | 118 - 122° |

| Bond Angle | O=C-O | 122 - 126° |

| Dihedral Angle | C(ring)-C(ring)-C(O)-O | 40 - 70° |

Note: These values are estimations based on data from structurally similar compounds and are for illustrative purposes.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of weak intermolecular forces. The presence of the polar C-F and C=O bonds would lead to dipole-dipole interactions. C-H···O and C-H···F hydrogen bonds would also likely play a significant role in stabilizing the crystal lattice.

Computational and Theoretical Studies of Ethyl 2,6 Difluoro 4 Methylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can provide accurate predictions of molecular geometries, energies, and various spectroscopic parameters. For Ethyl 2,6-difluoro-4-methylbenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical nature.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. rsc.org

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Primarily localized on the aromatic ring and ester oxygen atoms. |

| LUMO | -1.15 | Distributed over the carbonyl group and the aromatic ring. |

| HOMO-LUMO Gap | 6.10 | Indicates high kinetic stability. |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic esters.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

In the case of this compound, the MEP surface would show the most negative potential localized around the carbonyl oxygen of the ester group, making it a primary site for interaction with electrophiles or protonation. researchgate.net The fluorine atoms, being highly electronegative, would also create regions of negative potential. The hydrogen atoms of the methyl and ethyl groups, as well as the aromatic hydrogen, would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring itself would present a complex potential landscape, with the electron-donating methyl group enhancing its nucleophilicity at certain positions, while the fluorine atoms withdraw electron density.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data.

NMR Shielding Tensors: The prediction of NMR chemical shifts, particularly for nuclei like ¹³C and ¹⁹F, is a significant application of DFT. nih.gov By calculating the nuclear magnetic shielding tensors, one can obtain theoretical chemical shifts that correlate well with experimental values. For this compound, the calculated ¹⁹F chemical shifts are particularly important for its characterization. The chemical environment of the two equivalent fluorine atoms at the ortho positions would be influenced by the adjacent ester group and the para-methyl group. Scaling factors are often applied to the calculated shielding constants to improve the accuracy of the predicted shifts. nih.gov

Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of a molecule provides a fingerprint based on its molecular vibrations. DFT and Hartree-Fock (HF) methods can calculate the harmonic vibrational frequencies corresponding to different vibrational modes. nih.gov For this compound, characteristic vibrational frequencies would include the C=O stretching of the ester, C-F stretching, C-H stretching of the alkyl and aromatic groups, and various bending and deformation modes of the aromatic ring. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. molpro.net

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Description |

| ¹⁹F NMR Chemical Shift (ppm) | -110 to -115 | Relative to CFCl₃; influenced by ortho ester group. |

| ¹³C NMR Chemical Shift (ppm) | 164-168 (C=O) | Typical range for an ester carbonyl carbon. |

| IR Frequency (cm⁻¹) | 1720-1740 (C=O stretch) | Characteristic strong absorption for an ester. |

| IR Frequency (cm⁻¹) | 1250-1300 (C-F stretch) | Strong absorption typical for aryl fluorides. |

Note: These values are illustrative and based on calculations for similar fluorinated benzoate (B1203000) esters.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

This compound possesses conformational flexibility due to the rotation around several single bonds, primarily the C(aromatic)-C(carbonyl) bond and the C-O bonds of the ester group.

Molecular Mechanics (MM): MM methods provide a computationally efficient way to explore the conformational space of a molecule. nih.gov By using a force field that describes the potential energy as a function of bond lengths, angles, and dihedrals, one can perform a systematic search for low-energy conformers. For this compound, the key dihedral angle is the one between the plane of the aromatic ring and the plane of the ester group. Due to steric hindrance from the two ortho-fluorine atoms, the ester group is expected to be twisted out of the plane of the benzene (B151609) ring. MM calculations can quantify this twist angle and identify the most stable conformations.

Molecular Dynamics (MD): MD simulations provide insights into the dynamic behavior of the molecule over time. nih.gov By solving Newton's equations of motion, MD simulations can model the vibrational and rotational motions of the atoms, providing a picture of the conformational landscape at a given temperature. For this compound, MD simulations could reveal the barriers to rotation around the key single bonds and the timescales of conformational changes. nih.gov

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for studying reaction mechanisms by locating and characterizing transition states (TS). The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate.

For this compound, a key reaction is its formation via the esterification of 2,6-difluoro-4-methylbenzoic acid with ethanol (B145695), typically under acidic catalysis. rsc.org Transition state calculations using DFT can model the reaction pathway, including the formation of the tetrahedral intermediate and the subsequent elimination of water. The calculations would provide the activation energies for each step, allowing for a detailed understanding of the reaction kinetics. researchgate.netdnu.dp.ua Similarly, the mechanism of hydrolysis of the ester can be investigated. The presence of the ortho-fluorine atoms would likely influence the stability of the transition states and intermediates due to both steric and electronic effects.

Applications of Ethyl 2,6 Difluoro 4 Methylbenzoate As a Chemical Synthon

Role in the Synthesis of Complex Organic Molecules

The presence of fluorine atoms in Ethyl 2,6-difluoro-4-methylbenzoate significantly influences its reactivity and the properties of the molecules derived from it. The strong electron-withdrawing nature of fluorine atoms activates the benzene (B151609) ring for certain reactions and can impart unique biological and physical properties to the final products. This makes it a sought-after starting material for chemists aiming to create novel and complex molecular architectures.

One of the key applications of this compound is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in reactions like the Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of various substituents at different positions on the aromatic ring. This versatility enables the construction of highly functionalized and intricate molecular frameworks that are often difficult to synthesize through other methods.

Precursor for Advanced Materials (e.g., Liquid Crystals, Polymers, Functional Materials)

The unique electronic and steric properties conferred by the fluorine atoms make this compound an attractive precursor for the development of advanced materials. In the field of liquid crystals, the introduction of fluorine can lead to materials with desirable properties such as low viscosity, high clearing points, and specific dielectric anisotropies. These characteristics are crucial for applications in display technologies.

In polymer science, this compound can be used as a monomer or a modifying agent to create fluorinated polymers. These polymers often exhibit enhanced thermal stability, chemical resistance, and unique surface properties like hydrophobicity and oleophobicity. Such materials find use in a variety of applications, from high-performance coatings and membranes to specialized electronic components.

Intermediate in the Preparation of Scaffolds for Drug Discovery (without clinical data)

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. labmanager.com this compound serves as a valuable intermediate for the synthesis of complex molecular scaffolds used in drug discovery. labmanager.com Its structure provides a template that can be systematically modified to explore structure-activity relationships.

For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. The fluorine and methyl groups on the aromatic ring can influence the conformation and electronic properties of these derivatives, potentially leading to compounds with specific biological activities. It is important to note that while this compound is used to create scaffolds for drug discovery, this does not imply any proven clinical efficacy of the resulting molecules. labmanager.com

Building Block in Agrochemical and Specialty Chemical Synthesis

Similar to its role in pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of agrochemicals. This compound can be utilized as a starting material for the synthesis of novel herbicides, insecticides, and fungicides. The specific substitution pattern of the molecule can be fine-tuned to optimize the biological activity and environmental profile of the final agrochemical product.

In the realm of specialty chemicals, this compound can be used to produce a range of molecules with specific functionalities. These can include dyes, pigments, and other performance chemicals where the presence of fluorine can impart desired properties such as color fastness, stability, and unique spectroscopic characteristics.

Development of Novel Fluorinated Compounds with Tunable Properties

The reactivity of the different functional groups on this compound allows for a wide range of chemical transformations, leading to the development of novel fluorinated compounds with tunable properties. mdpi.com The ester can be reduced to an alcohol, converted to an amide, or used in various carbon-carbon bond-forming reactions. The aromatic fluorine atoms can also, under specific conditions, be substituted, further expanding the diversity of accessible molecules.

This ability to systematically modify the structure allows chemists to fine-tune the electronic, physical, and biological properties of the resulting compounds. This makes this compound a powerful tool in the design and synthesis of new molecules for a broad spectrum of applications, from materials science to medicinal chemistry. mdpi.com

Future Research Directions and Emerging Trends in Ethyl 2,6 Difluoro 4 Methylbenzoate Chemistry

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of Ethyl 2,6-difluoro-4-methylbenzoate is a fundamental prerequisite for its broader study and application. Current synthetic strategies likely rely on the esterification of 2,6-difluoro-4-methylbenzoic acid.

A plausible and documented route to the precursor acid, 2,6-difluoro-4-methylbenzoic acid, involves the oxidation of 2,6-difluoro-4-methylbenzaldehyde. One reported method utilizes silver(I) oxide and sodium hydroxide (B78521) in water to achieve this transformation, followed by acidification. chemicalbook.com The aldehyde precursor itself can be synthesized through various organic reactions.

The subsequent esterification of 2,6-difluoro-4-methylbenzoic acid with ethanol (B145695) to yield this compound is a standard transformation. However, future research will likely focus on developing more sustainable and efficient methods. This includes the use of greener catalysts, alternative energy sources like microwave irradiation, and solvent-free or eco-friendly solvent systems to minimize the environmental impact. The development of enzymatic or whole-cell biocatalytic methods for the synthesis of benzoate (B1203000) esters is also a promising avenue for sustainable production.

A key challenge in the synthesis of this and related compounds is the control of regioselectivity during the initial functionalization of the aromatic ring. Future synthetic strategies may explore novel directing groups or catalytic systems to achieve higher yields and purities of the desired 2,6-difluoro-4-methyl substitution pattern.

Exploration of Unprecedented Reactivity Profiles

The reactivity of this compound is dictated by its constituent functional groups: the ethyl ester, the two fluorine atoms ortho to the ester, and the methyl group at the para position. The two ortho-fluorine atoms are expected to significantly influence the molecule's reactivity.

The electron-withdrawing nature of the fluorine atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This could allow for the displacement of one or both fluorine atoms by a variety of nucleophiles, providing a pathway to a diverse range of substituted benzoate derivatives. The steric hindrance imposed by the ortho-substituents will also play a crucial role in these transformations.

Furthermore, the fluorine atoms can influence the reactivity of the ester group. The inductive effect of the ortho-fluorines may enhance the electrophilicity of the carbonyl carbon, potentially facilitating reactions such as hydrolysis, transesterification, or amidation. The unique electronic environment created by the fluorine atoms may also lead to unexpected or unprecedented reaction pathways when subjected to various reagents and conditions. Future research should systematically investigate the reactivity of this compound with a wide array of electrophiles, nucleophiles, and under various catalytic conditions to uncover novel transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more automated and continuous processes. researchgate.netnumberanalytics.com Flow chemistry, in particular, offers significant advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and enhanced reproducibility. acs.orgnih.govamf.ch

The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry platforms. The esterification step, for instance, could be performed in a continuous flow reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. acs.org The use of immobilized catalysts or reagents within the flow system would also simplify purification processes.

Automated synthesis platforms can further accelerate the exploration of this chemical space. chemspeed.comnih.gov By combining robotic systems with in-line analysis, researchers can rapidly screen a wide range of reaction conditions and starting materials to optimize the synthesis of this compound and to generate libraries of its derivatives for biological or materials science screening. This high-throughput approach can significantly shorten the discovery and development timeline for new applications.

Advanced Applications in Interdisciplinary Research Fields

The unique combination of functional groups in this compound makes it a promising candidate for a variety of advanced applications in interdisciplinary fields. The presence of fluorine is known to modulate key properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.netnih.gov

Medicinal Chemistry: Fluorinated aromatic compounds are prevalent in pharmaceuticals. nih.govresearchgate.netnih.gov this compound could serve as a valuable building block for the synthesis of novel bioactive molecules. The difluorinated phenyl ring can be incorporated into larger molecular scaffolds to enhance their pharmacological properties. Potential therapeutic areas where such compounds might be explored include oncology, infectious diseases, and central nervous system disorders. The methyl group also provides a handle for further functionalization to modulate activity and selectivity.

Materials Science: Fluorinated compounds are also crucial in the development of advanced materials. numberanalytics.comman.ac.uk The introduction of fluorine can enhance properties such as thermal stability, chemical resistance, and optical and electronic characteristics. This compound and its derivatives could be investigated as precursors for the synthesis of novel polymers, liquid crystals, or other functional materials. tandfonline.com For example, the rigid, fluorinated aromatic core could be incorporated into polymer backbones to create materials with tailored properties for applications in electronics, aerospace, or coatings.

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy and selectivity of agrochemicals. This compound could be a starting point for the development of new herbicides, insecticides, or fungicides with improved environmental profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,6-difluoro-4-methylbenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via esterification of 2,6-difluoro-4-methylbenzoic acid with ethanol under acidic catalysis. Key parameters include temperature control (80–100°C) and stoichiometric ratios to minimize side products like diesters or unreacted acids. Purity optimization often involves column chromatography or recrystallization using solvents such as ethyl acetate/hexane mixtures. For analogous fluorinated esters, sodium metabisulfite in DMF has been used to stabilize intermediates during condensation reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use GC or HPLC with a polar stationary phase (e.g., C18) and UV detection at 254 nm to assess purity (>95% as per industrial standards; see ).

- Spectroscopy : Confirm structure via / NMR (e.g., δ~4.3 ppm for ethyl –CH), FTIR (C=O stretch ~1720 cm), and high-resolution mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography : For definitive conformation analysis, single-crystal XRD (as applied to related fluorinated esters in ).

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethyl acetate. Limited solubility in water requires sonication or co-solvents for aqueous reactions.

- Stability : Store under inert gas (N) at –20°C to prevent hydrolysis of the ester group. Stability studies should include TLC or HPLC monitoring under varying pH and temperature conditions .

Advanced Research Questions

Q. How does the regioselectivity of fluorination in the benzoate ring impact reactivity in cross-coupling reactions?

- Methodological Answer : The 2,6-difluoro-4-methyl substitution pattern creates steric and electronic effects. Fluorine's electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to the 4-methyl position. For Suzuki-Miyaura couplings, use Pd(PPh) and aryl boronic acids under microwave-assisted conditions to enhance regioselectivity. Contrast with mono-fluorinated analogs (e.g., Ethyl 4-fluorobenzoate, ) to isolate fluorine's electronic contributions .

Q. How can researchers resolve contradictions in reported crystallographic data for fluorinated benzoate derivatives?

- Methodological Answer : Discrepancies in bond angles or packing motifs (e.g., vs. 13) may arise from polymorphism or solvent inclusion. Conduct temperature-dependent XRD and Hirshfeld surface analysis to compare crystal habits. For computational validation, use density functional theory (DFT) to model optimized geometries and compare with experimental data .

Q. What strategies optimize the compound’s use as a precursor in bioactive molecule synthesis?

- Methodological Answer :

- Functionalization : Hydrolyze the ester to 2,6-difluoro-4-methylbenzoic acid (using NaOH/EtOH), then couple with amines or heterocycles via EDCI/HOBt-mediated reactions.

- Biological Screening : Test derivatives for antimicrobial activity using MIC assays (e.g., against E. coli or S. aureus) or as kinase inhibitors via fluorescence polarization assays. Reference fluorinated benzimidazoles ( ) for scaffold design .

Q. How do computational models predict the compound’s interactions in supramolecular assemblies or liquid crystal phases?

- Methodological Answer : Molecular dynamics (MD) simulations with AMBER or GROMACS can model packing behavior in liquid crystals. Key parameters include dipole-dipole interactions from fluorine atoms and steric effects from the 4-methyl group. Compare with experimental data on bent-core liquid crystals (e.g., , which reports a 144° bend angle in fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.